Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate
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Overview
Description
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate is a complex organic compound featuring a bicyclic structure with nitrogen. Compounds with such structures are often found in pharmaceuticals and natural products due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate typically involves multiple steps. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate . The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: Often present in molecules capable of acting on various biological targets.
Uniqueness
Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate is unique due to its specific ester group and methyl substitutions, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H19NO2/c1-8(2)11(12(14)15-3)7-13-5-9-4-10(9)6-13/h9-10H,4-7H2,1-3H3 |
InChI Key |
MTBMPGRPOHFCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CN1CC2CC2C1)C(=O)OC)C |
Origin of Product |
United States |
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